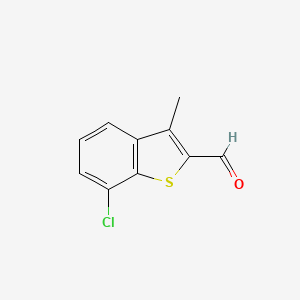

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H7ClOS . It is used as an intermediate in the preparation of imidazole antifungal agents .

Molecular Structure Analysis

The molecular structure of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde can be represented by the InChI code: 1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 . This indicates that the compound contains a benzothiophene ring with a chlorine atom at the 7th position, a methyl group at the 3rd position, and a carbaldehyde group at the 2nd position .Physical And Chemical Properties Analysis

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a powder with a molecular weight of 210.68 g/mol . It should be stored at 4 degrees Celsius for optimal stability .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Researchers Horiguchi et al. (2004) reported the synthesis of heteroaromatic analogues of 1-methyl-1,2,3,4-tetrahydroisoquinoline using 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde, showcasing its utility in creating biologically interesting nitrogen heterocycles (Horiguchi et al., 2004).

- Bertha et al. (1998) described acid-catalyzed ring closures and transformations of some 3-aryloxy-4-oxoazetidine-2-carbaldehydes, indicating the compound's relevance in complex chemical synthesis (Bertha et al., 1998).

Reactions and Stability

- Chapman et al. (1971) explored the substitution reactions of Thieno[2,3-b][1]benzothiophen and Thieno[3,2-b][1]benzothiophen, which are closely related to 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde, contributing to our understanding of its chemical behavior (Chapman et al., 1971).

Liquid Crystalline Properties

- Jung et al. (2010) investigated benzothieno[3,2-b]benzothiophene-based soluble semiconducting molecules, highlighting the potential application of similar compounds in organic thin film transistors (Jung et al., 2010).

Antibacterial Activity

- Behrami and Vaso (2017) reported on the antibacterial activity of coumarine derivatives synthesized from similar carbaldehydes, suggesting possible biological applications of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (Behrami & Vaso, 2017).

Sensor Applications

- Ganjali et al. (2005) described the use of a compound similar to 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde as an ionophore in constructing a thulium(III) selective membrane sensor, indicating potential in sensor technology (Ganjali et al., 2005).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Given its use as an intermediate in the synthesis of imidazole antifungal agents , future research could explore the development of new synthetic methods and applications of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde in medicinal chemistry. Further studies could also investigate its potential biological activities and mechanisms of action.

Propiedades

IUPAC Name |

7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORBCKQBLMFKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine](/img/structure/B2426902.png)

![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2426910.png)

![5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2426911.png)

![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2426912.png)